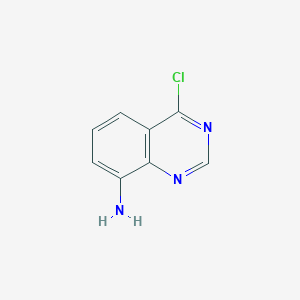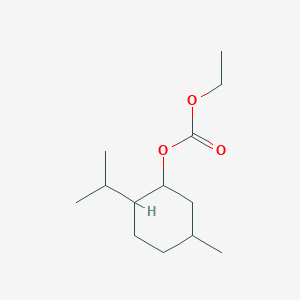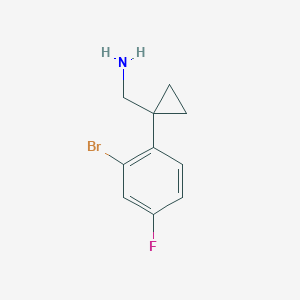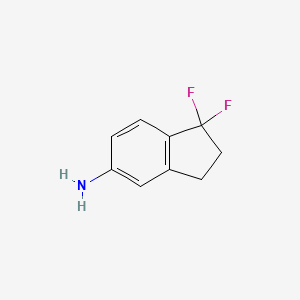
1,1-Difluoro-2,3-dihydro-1H-inden-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2,3-dihydro-1H-inden-5-amine is a fluorinated organic compound with the molecular formula C9H9F2N. This compound is part of the indene family, characterized by a fused ring structure that includes both aromatic and aliphatic components. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms into the indene structure using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reduction: Reduction of the intermediate compounds to achieve the desired dihydro structure. This can be done using reducing agents like lithium aluminum hydride (LiAlH4).
Amination: Introduction of the amine group through nucleophilic substitution reactions, often using ammonia or primary amines under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.
Análisis De Reacciones Químicas
1,1-Difluoro-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various fluorinated and aminated derivatives.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2,3-dihydro-1H-inden-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated organic compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
1,1-Difluoro-2,3-dihydro-1H-inden-5-amine can be compared with other similar compounds, such as:
1,1-Difluoro-2,3-dihydro-1H-inden-1-amine: Similar in structure but with the amine group at a different position, affecting its reactivity and applications.
5,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Another fluorinated indene derivative with different substitution patterns, leading to variations in chemical behavior and uses.
2,3-Dihydro-1H-inden-1-amine: Lacks fluorine atoms, making it less stable and reactive compared to its fluorinated counterparts.
Propiedades
Fórmula molecular |
C9H9F2N |
|---|---|
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
1,1-difluoro-2,3-dihydroinden-5-amine |
InChI |
InChI=1S/C9H9F2N/c10-9(11)4-3-6-5-7(12)1-2-8(6)9/h1-2,5H,3-4,12H2 |
Clave InChI |
ROUOKQCEZGQIIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C1C=C(C=C2)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


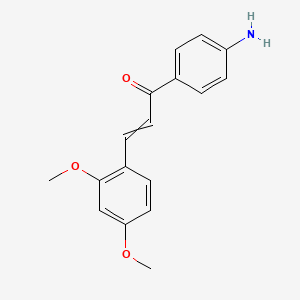

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727582.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727584.png)
![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727590.png)
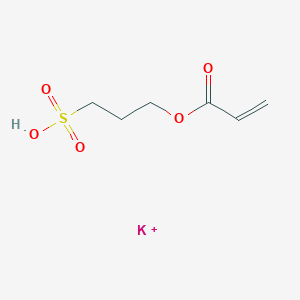
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727612.png)
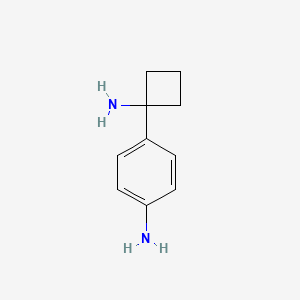

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727628.png)
